molecular formula C12H29NO3SSi B12576226 N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine CAS No. 191720-19-1

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine

Cat. No.: B12576226
CAS No.: 191720-19-1
M. Wt: 295.52 g/mol
InChI Key: XRQRZHBOHKUMCY-UHFFFAOYSA-N
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Description

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is a unique organosilane compound that combines both sulfur and silicon functionalities. This compound is of interest due to its potential applications in various fields, including materials science, chemistry, and biology. Its structure allows it to act as a coupling agent, facilitating the bonding between organic and inorganic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine typically involves the reaction of 3-(trimethoxysilyl)propan-1-amine with a butylsulfanyl ethyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane group. Common solvents used include toluene or dichloromethane, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethoxysilyl group.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Alkylated or acylated amine derivatives.

    Hydrolysis: Silanols and siloxanes.

Scientific Research Applications

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine involves its ability to form covalent bonds with both organic and inorganic substrates. The trimethoxysilyl group can hydrolyze to form silanols, which can then condense to form siloxane bonds with inorganic surfaces. The butylsulfanyl ethyl group can interact with organic molecules through various chemical reactions, enhancing the overall stability and functionality of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine is unique due to the presence of both sulfur and silicon functionalities, allowing it to act as a versatile coupling agent. Its ability to form stable bonds with a wide range of substrates makes it particularly valuable in the development of advanced materials and biomedical applications .

Properties

CAS No.

191720-19-1

Molecular Formula

C12H29NO3SSi

Molecular Weight

295.52 g/mol

IUPAC Name

N-(2-butylsulfanylethyl)-3-trimethoxysilylpropan-1-amine

InChI

InChI=1S/C12H29NO3SSi/c1-5-6-10-17-11-9-13-8-7-12-18(14-2,15-3)16-4/h13H,5-12H2,1-4H3

InChI Key

XRQRZHBOHKUMCY-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCNCCC[Si](OC)(OC)OC

Origin of Product

United States

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